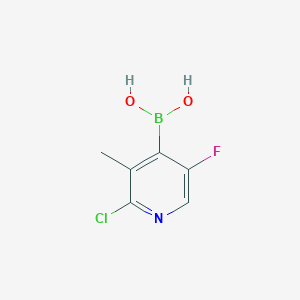

(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid

Vue d'ensemble

Description

(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with chlorine, fluorine, and methyl groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-boron bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The chlorine and fluorine substituents on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: Alcohols or ketones.

Substitution: Substituted pyridines.

Applications De Recherche Scientifique

(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid is a versatile compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as a building block for synthesizing complex organic molecules, especially in developing pharmaceuticals and agrochemicals .

Scientific Research Applications

This compound is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

- Chemistry: It serves as a building block in synthesizing complex organic molecules, particularly in developing pharmaceuticals and agrochemicals. The compound participates in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds.

- Biology: This compound is employed in synthesizing biologically active compounds and as a tool in chemical biology for modifying biomolecules. Boronic acids, in general, can form reversible covalent bonds with hydroxyl groups in biomolecules, influencing biochemical pathways and cellular processes. They can also interact with various biological targets, including enzymes and receptors.

- Medicine: It is investigated for potential use in drug discovery and development, particularly in synthesizing kinase inhibitors and other therapeutic agents. Recent studies have explored its potential as a scaffold for developing potent inhibitors targeting cyclin-dependent kinases (CDKs). Derivatives of the compound have demonstrated strong antitumor efficacy in various cancer models.

- Industry: This compound is utilized in producing advanced materials, such as polymers and electronic components.

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

- Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. Common reagents and conditions include palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or ethanol). The major products are biaryl or vinyl-aryl compounds.

- Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone. Oxidizing agents such as hydrogen peroxide or sodium perborate are used.

- Substitution: The chlorine and fluorine substituents on the pyridine ring can undergo nucleophilic substitution reactions. Nucleophiles such as amines or thiols can be used under basic conditions. The major product is substituted pyridines.

The biological activity of this compound is attributed to its ability to form reversible covalent bonds with hydroxyl groups in biomolecules. This property enables it to interact with various biological targets, including enzymes and receptors, influencing biochemical pathways and cellular processes.

Antitumor Activity

Recent studies have explored the potential of this compound as a scaffold for developing potent inhibitors targeting cyclin-dependent kinases (CDKs). For instance, it has been utilized in the synthesis of compounds that show significant inhibitory activity against CDK9, a key regulator of cell cycle progression and transcriptional control. The compound's derivatives demonstrated IC50 values in the nanomolar range, indicating strong antitumor efficacy in various cancer models.

Inhibitory Effects on CDK9

This compound has been used to synthesize compounds that inhibit CDK9. The derivatives have demonstrated IC50 values in the nanomolar range, indicating strong antitumor efficacy in various cancer models.

Table: Summary of Biological Activity Data

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| VIP152 | CDK9 | 37 | High potency under high ATP conditions |

| BAY-332 | CDK2 | 53 | Improved selectivity compared to previous inhibitors |

| CFI-400945 | PLK4 | <10 | Effective against HCT116 colon cancer cells |

Mécanisme D'action

The mechanism of action of (2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid primarily involves its role as a reagent in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling mechanism, which involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halopyridine.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

(4-Bromo-2-fluorophenyl)boronic Acid: Another halogen-substituted boronic acid used in organic synthesis.

(2-Chloro-5-fluoropyridin-4-yl)boronic Acid: A closely related compound with similar reactivity.

Uniqueness

(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The presence of both chlorine and fluorine atoms, along with a methyl group, provides distinct electronic and steric properties that can be leveraged in the design of novel compounds .

Activité Biologique

Overview

(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid is an organoboron compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This compound features a boronic acid functional group attached to a substituted pyridine ring, making it a versatile building block for various chemical reactions, particularly in the synthesis of biologically active molecules.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with hydroxyl groups in biomolecules. This property enables it to interact with various biological targets, including enzymes and receptors, influencing biochemical pathways and cellular processes.

Biochemical Pathways

The specific pathways affected by this compound depend on the nature of its interactions with target biomolecules. Boronic acids, including this compound, have been shown to inhibit serine proteases, which play critical roles in numerous physiological processes. Additionally, they can modulate pathways related to kinase activity, impacting cell proliferation and survival .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound vary based on its structure. Some studies indicate that compounds in this class can exhibit good oral bioavailability, while others may require structural modifications to enhance their pharmacokinetic profiles .

Antitumor Activity

Recent studies have explored the potential of this compound as a scaffold for developing potent inhibitors targeting cyclin-dependent kinases (CDKs). For instance, it has been utilized in the synthesis of compounds that show significant inhibitory activity against CDK9, a key regulator of cell cycle progression and transcriptional control. The compound's derivatives demonstrated IC50 values in the nanomolar range, indicating strong antitumor efficacy in various cancer models .

Case Studies

- Inhibitory Effects on CDK9 :

- Biochemical Assays :

Table: Summary of Biological Activity Data

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| VIP152 | CDK9 | 37 | High potency under high ATP conditions |

| BAY-332 | CDK2 | 53 | Improved selectivity compared to previous inhibitors |

| CFI-400945 | PLK4 | <10 | Effective against HCT116 colon cancer cells |

Propriétés

IUPAC Name |

(2-chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClFNO2/c1-3-5(7(11)12)4(9)2-10-6(3)8/h2,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDOMJJSIAKGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1F)Cl)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660547 | |

| Record name | (2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-10-5 | |

| Record name | (2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.